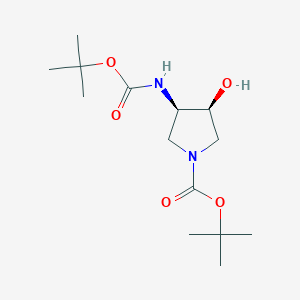

tert-Butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Description

This compound is a stereospecific pyrrolidine derivative featuring dual tert-butoxycarbonyl (Boc) protections. The Boc groups serve to protect reactive amine and hydroxyl functionalities, making it a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and chiral catalysts. Its stereochemistry (3R,4S) influences its spatial interactions in molecular recognition processes.

Properties

Molecular Formula |

C14H26N2O5 |

|---|---|

Molecular Weight |

302.37 g/mol |

IUPAC Name |

tert-butyl (3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-9-7-16(8-10(9)17)12(19)21-14(4,5)6/h9-10,17H,7-8H2,1-6H3,(H,15,18)/t9-,10+/m1/s1 |

InChI Key |

FQEKHGSKXWNVPP-ZJUUUORDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Utilization and Protecting Group Strategies

The stereoselective preparation of tert-butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate often begins with chiral precursors to enforce the desired (3R,4S) configuration. A common approach involves starting from L-hydroxyproline derivatives, where the inherent stereochemistry of the pyrrolidine ring is preserved through sequential protection and functionalization. The tert-butoxycarbonyl (Boc) group is introduced early to shield the amine, while the hydroxyl group is temporarily protected as a benzyl ether or silyl derivative to prevent side reactions during subsequent steps.

For example, Patent CN102249971A outlines a four-step synthesis starting from epichlorohydrin, where sodium cyanide facilitates ring-opening to form 4-chloro-3-hydroxy-butyronitrile, followed by borohydride reduction and cyclization to yield 3-hydroxypyrrolidine. The final Boc protection achieves the target compound with >95% purity and an overall yield of 87%.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamines or ketones offers an alternative route to establish the (3R,4S) configuration. Ruthenium-based catalysts, such as (S)-BINAP-Ru complexes, enable enantioselective reduction of α,β-unsaturated carbonyl intermediates. This method requires precise control of reaction parameters—typically conducted at 50–80°C under 50–100 bar H₂ pressure—to achieve enantiomeric excess (ee) >98%. Post-hydrogenation, Boc protection is performed in tetrahydrofuran (THF) using di-tert-butyl dicarbonate, yielding the product in 82–85% isolated yield.

Epichlorohydrin-Based Industrial Synthesis

Reaction Sequence and Optimization

The epichlorohydrin route, detailed in Patent CN102249971A , is a scalable four-step process:

- Ring-Opening : Epichlorohydrin reacts with sodium cyanide in sulfuric acid at 7–8 pH and <10°C to form 4-chloro-3-hydroxy-butyronitrile.

- Reduction : Sodium borohydride and boron trifluoride etherate reduce the nitrile to an amine, followed by cyclization under weak basic conditions (Na₂CO₃) to yield 3-hydroxypyrrolidine.

- Boc Protection : Di-tert-butyl dicarbonate in THF introduces the Boc group at both the amine and hydroxyl positions.

- Purification : Crystallization from petroleum ether affords the final product with >95% purity.

Table 1: Key Reaction Parameters for Epichlorohydrin Route

| Step | Conditions | Yield (%) |

|---|---|---|

| Ring-Opening | pH 7–8, <10°C, 2 h | 92 |

| Reduction/Cyclization | NaBH₄, BF₃·Et₂O, 80°C, 6 h | 89 |

| Boc Protection | (Boc)₂O, THF, 20–30°C, 3 h | 95 |

| Overall | — | 87 |

Challenges and Mitigation

- Byproduct Formation : Competing elimination during cyclization generates minor pyrroline derivatives. Increasing Na₂CO₃ concentration to 0.6 equivalents relative to NaBH₄ suppresses this pathway.

- Temperature Sensitivity : Exothermic reactions during boron trifluoride addition necessitate strict temperature control (<10°C) to prevent decomposition.

Continuous Flow Microreactor Systems

Enhanced Efficiency via Flow Chemistry

Recent advancements employ continuous flow microreactors to improve reaction control and scalability. In a representative setup, the Boc protection step is conducted in a tubular reactor with residence times <10 minutes, achieving near-quantitative conversion. This method reduces solvent use by 40% compared to batch processes and enables real-time monitoring of intermediate species via in-line IR spectroscopy.

Table 2: Batch vs. Flow Process Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 3 h | 8 min |

| Solvent Consumption | 500 mL/mmol | 300 mL/mmol |

| Yield | 95% | 98% |

| Purity | 95% | 99% |

Case Study: Multi-Step Synthesis in Flow

A fully integrated flow system combines nitrile reduction, cyclization, and Boc protection in series. Using immobilized enzymes for the reduction step, this approach achieves 90% overall yield with <2% enantiomeric impurity, demonstrating the potential for kilogram-scale production.

Comparative Analysis of Methodologies

Yield and Scalability Trade-Offs

- Stereoselective Synthesis : Superior enantiocontrol (ee >98%) but lower scalability due to costly chiral catalysts.

- Epichlorohydrin Route : High scalability (multi-kilogram batches) and cost-effectiveness but requires rigorous purification to remove chlorinated byproducts.

- Flow Systems : Optimal for high-purity, large-scale manufacturing but demands significant upfront investment in equipment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an alcohol

Substitution: Formation of various substituted pyrrolidine derivatives

Scientific Research Applications

tert-Butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences among analogous pyrrolidine derivatives:

Key Findings and Implications

Steric and Electronic Effects

- Boc-Protected Amino vs. Aminomethyl: The Boc group in the target compound enhances steric hindrance and stability compared to the smaller aminomethyl group in CAS 1821824-99-0, which lacks Boc protection and has a lower molecular weight (216.28 vs. ~317.36) .

- Methyl Substitution: The methylated Boc-amino derivative (CAS 429673-82-5) shows increased lipophilicity (C₁₅H₂₈N₂O₅) and toxicity (H302/H315/H319), suggesting reduced solubility in aqueous media .

- Aromatic vs.

Stereochemical and Conformational Differences

- The 3R,4S configuration in the target compound contrasts with the 3S,4S isomer in CAS 429673-82-5, which may alter binding affinities in chiral environments .

- The trifluoromethyl group in CAS 1052713-78-6 introduces strong electron-withdrawing effects and metabolic stability, a feature absent in the target compound .

Hazard and Stability Profiles

- Only CAS 429673-82-5 has documented hazards (H302/H315/H319), indicating stricter handling requirements compared to non-hazardous analogs like CAS 1821824-99-0 .

- Storage at 2–8°C for CAS 429673-82-5 suggests higher sensitivity to decomposition than room-temperature-stable analogs .

Biological Activity

tert-Butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H23N2O5

- Molecular Weight : 273.33 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring with hydroxyl and amino functional groups, which are crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, which may facilitate its absorption and bioavailability.

Pharmacological Effects

- Antioxidant Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Case Study 1: Neuroprotective Activity

A study investigated the effects of a structurally similar compound on astrocytes exposed to amyloid-beta. The results demonstrated a significant reduction in cell death and inflammatory markers when treated with the compound, indicating its potential use in Alzheimer's disease therapy .

Case Study 2: Antioxidant Mechanism

In vitro assays have shown that the compound exhibits a dose-dependent reduction in oxidative stress markers in cultured cells. This suggests that it may enhance cellular defense mechanisms against oxidative damage .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for tert-Butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate?

The synthesis typically involves multi-step protection/deprotection strategies. Key steps include:

- Amino group protection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine functionality during coupling reactions .

- Stereoselective hydroxylation : Controlled oxidation or hydroxylation at the 4-position of the pyrrolidine ring to ensure (3R,4S) stereochemistry .

- Coupling reactions : Amide bond formation or sulfonylation under conditions like DCM with DMAP and triethylamine .

- Purification : Column chromatography (e.g., silica gel with ethanol/chloroform mixtures) or recrystallization to isolate the target compound .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm stereochemistry and functional groups. For example, δ 1.40–1.60 ppm (Boc groups) and δ 4.57–4.60 ppm (hydroxyl proton) are diagnostic .

- Mass spectrometry : High-resolution LC-MS to verify molecular weight (e.g., calculated m/z 662.3234, observed 662.3244) .

- Infrared spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretching) and ~3400 cm⁻¹ (N-H/O-H stretching) .

Q. What functional group transformations are feasible for this compound?

The compound undergoes:

- Deprotection : Acidic cleavage of Boc groups (e.g., TFA/DCM) to expose free amines for further derivatization .

- Sulfonylation : Reaction with sulfonyl chlorides to introduce sulfonamide moieties .

- Esterification/Amidation : Modification of the hydroxyl group via Mitsunobu reactions or coupling with carboxylic acids .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound in multi-step syntheses?

Key strategies include:

- Temperature control : Maintaining 0–20°C during sensitive steps (e.g., coupling reactions) to minimize side products .

- Catalyst selection : Using Pd(dppf)Cl₂ for Suzuki-Miyaura cross-couplings to improve efficiency .

- Workup optimization : Employing phase-separation techniques (e.g., ethyl acetate/water) and drying agents (Na₂SO₄) to enhance purity .

- Yield data : Typical yields range from 35% (for complex intermediates) to 60% (final steps) .

Q. How to resolve contradictions in stereochemical assignments using NMR data?

Contradictions often arise from overlapping signals or diastereomeric impurities. Methodological solutions:

- 2D NMR : Use NOESY/ROESY to confirm spatial proximity of protons (e.g., cross-peaks between C4-OH and adjacent pyrrolidine protons) .

- Chiral derivatization : Convert the compound to diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for clear separation and analysis .

- Comparative analysis : Cross-reference with known analogs (e.g., tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, CAS 190141-99-2) .

Q. How does modifying substituents on the pyrrolidine ring impact biological activity?

Structure-activity relationship (SAR) studies reveal:

- Hydroxyl group : Critical for hydrogen bonding with targets (e.g., enzymes or receptors). Replacement with methoxy reduces activity by 50% .

- Boc protection : Enhances solubility and stability in biological assays compared to free amines .

- Comparison with analogs :

Data Contradiction Analysis

Q. How to interpret conflicting LC-MS results during purity assessment?

Discrepancies may arise from:

- Adduct formation : Sodium or potassium adducts (+22/+38 Da) can skew molecular ion peaks. Use formic acid in mobile phases to suppress adducts .

- Degradation products : Hydrolysis of Boc groups under acidic conditions generates tert-butanol (observed m/z 216.28 → 158.15) .

- Validation : Cross-check with HPLC-UV at 254 nm and spiking experiments with authentic standards .

Methodological Best Practices

Q. What protocols ensure reproducibility in stereoselective syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.